![molecular formula C10H9N B589235 2-Naphthylamine-13C6 CAS No. 1329834-19-6](/img/no-structure.png)
2-Naphthylamine-13C6
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Overview
Description
2-Naphthylamine-13C6 is a compound with the empirical formula 13C6C10H13N . It is a variant of 2-Naphthylamine where six of the carbon atoms are the isotope Carbon-13 .
Chemical Reactions Analysis
2-Naphthylamine, a related compound, is known to undergo various chemical reactions. For instance, it can be converted to a naphthylamine in the presence of ammonia and sodium bisulfite, a process widely used in the synthesis of dye precursors aminonaphthalenesulfonic acids . It’s also known to cause genetic damage in various test systems, including mutations in bacteria, yeast, insects, plants, cultured human and other mammalian cells, and experimental animals exposed in vivo .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . 2-Naphthylamine, a related compound, is a colorless solid that takes on a reddish color in air due to oxidation. It is soluble in hot water, alcohol, ether, and many organic solvents .Mechanism of Action
The mechanism by which 2-Naphthylamine causes cancer is thought to require its metabolism to a reactive form. When aryl-amines, such as 2-Naphthylamine, are metabolized, they are either activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation .
Safety and Hazards
Future Directions
properties
CAS RN |
1329834-19-6 |
---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
149.143 |
IUPAC Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
synonyms |
2-Aminonaphthalene-13C6; β-Naphthylamine-13C6; 2-Naphthalenamine-13C6; |
Origin of Product |
United States |
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